molecular formula C25H23N3OS2 B12458850 N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-tert-butylbenzamide

N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-tert-butylbenzamide

Cat. No.: B12458850
M. Wt: 445.6 g/mol
InChI Key: XLSAJCOVZACEET-UHFFFAOYSA-N
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Description

N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-tert-butylbenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological and pharmacological activities, making them valuable in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-tert-butylbenzamide typically involves the reaction of 2-aminobenzothiazole with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .

Chemical Reactions Analysis

N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-tert-butylbenzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-tert-butylbenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is used in the development of new therapeutic agents.

    Medicine: Due to its pharmacological properties, the compound is investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-tert-butylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzothiazole moiety is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The compound may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular functions .

Comparison with Similar Compounds

N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-tert-butylbenzamide can be compared with other benzothiazole derivatives, such as:

  • N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide (BHPO1)
  • N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide (BHPO2)
  • N-[4-(benzothiazol-2-yl)phenyl]-octanamide (BPO)

These compounds share similar structural features but differ in their functional groups and biological activities.

Properties

Molecular Formula

C25H23N3OS2

Molecular Weight

445.6 g/mol

IUPAC Name

N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-4-tert-butylbenzamide

InChI

InChI=1S/C25H23N3OS2/c1-25(2,3)18-12-8-16(9-13-18)22(29)28-24(30)26-19-14-10-17(11-15-19)23-27-20-6-4-5-7-21(20)31-23/h4-15H,1-3H3,(H2,26,28,29,30)

InChI Key

XLSAJCOVZACEET-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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